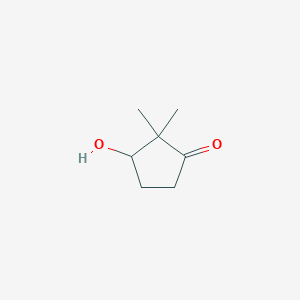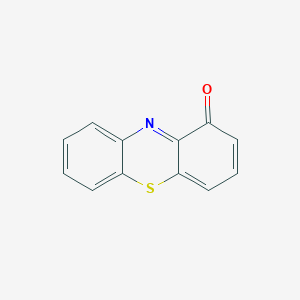
2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a methoxy-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid typically involves the protection of an amino acid derivative with a benzyloxycarbonyl (Cbz) group. The general synthetic route includes:
Protection of the amino group: The amino group of the starting material is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of the methoxyphenyl group: The protected amino acid is then reacted with 4-methoxybenzyl bromide under basic conditions to introduce the methoxyphenyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding phenol derivative.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation to yield the free amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or other alkoxides under basic conditions.
Major Products:
Oxidation: 2-{[(Benzyloxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetic acid.
Reduction: 2-amino-2-(4-methoxyphenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential as a building block in peptide synthesis, where the benzyloxycarbonyl group serves as a protecting group for amino acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various organic synthesis processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid largely depends on its use and the context in which it is applied. In peptide synthesis, the benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The methoxyphenyl group can participate in various chemical reactions, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
2-{[(Benzyloxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid: Contains a chloro group instead of a methoxy group.
2-{[(Benzyloxy)carbonyl]amino}-2-(4-nitrophenyl)acetic acid: Features a nitro group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in 2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid imparts unique electronic and steric properties that can influence its reactivity and interactions in chemical and biological systems. This makes it distinct from its analogs with different substituents.
Propiedades
Fórmula molecular |
C17H17NO5 |
|---|---|
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H17NO5/c1-22-14-9-7-13(8-10-14)15(16(19)20)18-17(21)23-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,18,21)(H,19,20) |
Clave InChI |
JLUUHWJEACIFDO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-bromo-4-methyl-N-[4-(trifluoromethyl)pyridine-2-yl]pyridine-2-amine](/img/structure/B8620610.png)



![[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine](/img/structure/B8620643.png)
![3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8620645.png)
![2,3,4,4a,9,9a-hexahydro-1H-indeno[2,1-b]pyridine](/img/structure/B8620646.png)


![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one](/img/structure/B8620677.png)
